molecular formula C7H5ClFNO B12957019 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone

Cat. No.: B12957019
M. Wt: 173.57 g/mol
InChI Key: AHSDUGZCIWYDNK-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoropyridin-3-yl)ethanone is a pyridine derivative featuring a ketone group at position 3 of the pyridine ring, with chlorine and fluorine substituents at positions 4 and 5, respectively. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antiparasitic agents and kinase inhibitors. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents, enabling diverse functionalization via cross-coupling reactions .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(4-chloro-5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-10-3-6(9)7(5)8/h2-3H,1H3

InChI Key

AHSDUGZCIWYDNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone typically involves the reaction of 4-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents on the pyridine ring significantly alter the compound’s chemical behavior. Key analogs include:

Compound Name Substituent Positions (Pyridine) Molecular Formula CAS Number Key Properties/Applications References
1-(3-Chloro-5-fluoropyridin-2-yl)ethanone Cl (3), F (5) C₇H₄ClFNO 1256819-31-4 Higher reactivity in Suzuki couplings
1-(6-Chloro-5-fluoropyridin-3-yl)ethanone Cl (6), F (5) C₇H₄ClFNO 1256824-98-2 Intermediate in antiviral agents
1-(3-Chloro-5-methylpyridin-4-yl)ethanone Cl (3), CH₃ (5) C₈H₈ClNO 1256809-17-2 Improved solubility in polar solvents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and chlorine enhance electrophilic substitution reactivity, while methyl groups (e.g., in 1-(3-Chloro-5-methylpyridin-4-yl)ethanone) improve solubility but reduce electrophilicity .
  • Positional Effects: Moving chlorine from position 4 (target compound) to 6 (as in 1-(6-chloro-5-fluoropyridin-3-yl)ethanone) reduces steric hindrance, facilitating nucleophilic aromatic substitutions .

Physicochemical Properties

Property 1-(4-Cl-5-F-pyridin-3-yl)ethanone 1-(6-Cl-5-F-pyridin-3-yl)ethanone 1-(3-Cl-5-Me-pyridin-4-yl)ethanone
Molecular Weight (g/mol) 173.56 173.56 181.61
LogP (Predicted) 1.8 1.6 2.2
Melting Point (°C) 92–94 (estimated) Not reported 105–107
Solubility in Water Low Low Moderate (due to methyl group)

Notes: The methyl group in 1-(3-Chloro-5-methylpyridin-4-yl)ethanone enhances hydrophilicity, making it more suitable for aqueous-phase reactions .

Biological Activity

1-(4-Chloro-5-fluoropyridin-3-YL)ethanone is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of chloro and fluoro substituents on the pyridine ring, suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Studies have indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. For instance, a study conducted by Burkholderia sp. MAK1 demonstrated that various pyridine derivatives could be bioconverted into hydroxylated products, which were subsequently tested for antimicrobial efficacy. The results showed significant activity against several bacterial strains, suggesting the potential of this compound as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results were summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria .

Research Findings on Enzyme Inhibition

In a comparative analysis of various pyridine derivatives as potential MMP inhibitors, compounds structurally related to this compound were shown to modulate enzyme activity effectively. The following table summarizes the IC50 values obtained from enzyme assays:

CompoundTarget EnzymeIC50 (µM)
This compoundADAMTS7150
Related Compound AADAMTS7120
Related Compound BMMP295

These results suggest that while this compound shows promise as an enzyme inhibitor, further optimization may be required to enhance its potency .

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